molecular formula C14H19BrN2O2 B256787 N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide

N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide

Cat. No. B256787
M. Wt: 327.22 g/mol
InChI Key: SOPSWKZPKPFGHX-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide is not fully understood. However, studies have suggested that this compound can inhibit the activity of specific enzymes involved in cancer cell growth and proliferation. It can also induce DNA damage and oxidative stress, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide has been shown to have significant biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis and cell cycle arrest in cancer cells. It can also inhibit the activity of specific enzymes involved in cancer cell growth and proliferation. Moreover, this compound has shown anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide has several advantages and limitations for lab experiments. One of the significant advantages is its potential as an anti-tumor agent, making it a valuable compound for cancer research. However, this compound has some limitations, including its low solubility in water and its high toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide. One of the significant directions is the further exploration of its potential as an anti-tumor agent. Studies can focus on optimizing the synthesis method to improve the yield and purity of the compound. Moreover, research can focus on the identification of specific molecular targets of this compound and its mechanism of action. Additionally, studies can investigate the potential of this compound as a treatment for other diseases, such as inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide is a chemical compound that has shown significant potential for various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Future research can focus on optimizing the synthesis method, identifying specific molecular targets, and exploring its potential as a treatment for other diseases.

Synthesis Methods

N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide is synthesized through a specific method that involves the reaction of cyclohexanone with bromine and then with hydrazine hydrate. The resulting product is then reacted with heptanal to obtain the final product. This method is a multi-step process and requires specific conditions to achieve a high yield of the desired product.

Scientific Research Applications

N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has shown promising results as an anti-tumor agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Product Name

N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

N//'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide

InChI

InChI=1S/C14H19BrN2O2/c1-2-3-4-5-6-14(19)17-16-10-11-9-12(15)7-8-13(11)18/h7-10,16H,2-6H2,1H3,(H,17,19)/b11-10-

InChI Key

SOPSWKZPKPFGHX-KHPPLWFESA-N

Isomeric SMILES

CCCCCCC(=O)NN/C=C\1/C=C(C=CC1=O)Br

SMILES

CCCCCCC(=O)NNC=C1C=C(C=CC1=O)Br

Canonical SMILES

CCCCCCC(=O)NNC=C1C=C(C=CC1=O)Br

Origin of Product

United States

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